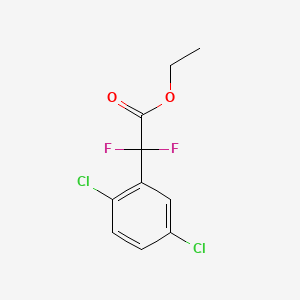

Ethyl 2-(2,5-dichlorophenyl)-2,2-difluoroacetate

Beschreibung

Eigenschaften

IUPAC Name |

ethyl 2-(2,5-dichlorophenyl)-2,2-difluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2F2O2/c1-2-16-9(15)10(13,14)7-5-6(11)3-4-8(7)12/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLCRPNOXAKFYQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=C(C=CC(=C1)Cl)Cl)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10681304 | |

| Record name | Ethyl (2,5-dichlorophenyl)(difluoro)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215206-21-5 | |

| Record name | Ethyl (2,5-dichlorophenyl)(difluoro)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2,5-dichlorophenyl)-2,2-difluoroacetate typically involves the esterification of 2-(2,5-dichlorophenyl)-2,2-difluoroacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorophenyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products:

Oxidation: 2-(2,5-dichlorophenyl)-2,2-difluoroacetic acid.

Reduction: Ethyl 2-(2,5-dichlorophenyl)-2,2-difluoroethanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-(2,5-dichlorophenyl)-2,2-difluoroacetate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biological targets.

Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Wirkmechanismus

The mechanism of action of Ethyl 2-(2,5-dichlorophenyl)-2,2-difluoroacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Substituent Position Variations in Dichlorophenyl Derivatives

The position of chlorine substituents on the phenyl ring significantly influences physicochemical properties and reactivity. Key analogs include:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | XLogP3 | Key Structural Features |

|---|---|---|---|---|---|

| Ethyl 2-(2,5-dichlorophenyl)-2,2-difluoroacetate | 1215206-21-5 | C₁₀H₈Cl₂F₂O₂ | 269.07 | 4.1 | 2,5-dichloro substitution |

| Ethyl 2-(2,3-dichlorophenyl)-2,2-difluoroacetate | 1199773-04-0 | C₁₀H₈Cl₂F₂O₂ | 269.07 | 4.3* | 2,3-dichloro substitution |

| Ethyl 2-(3,5-dichlorophenyl)-2,2-difluoroacetate | Not provided | C₁₀H₈Cl₂F₂O₂ | 269.07 | 4.5* | 3,5-dichloro substitution (para-dichloro) |

Notes:

- The 2,3-dichloro isomer (CAS 1199773-04-0) has higher lipophilicity (estimated XLogP3 ~4.3) due to increased steric hindrance and reduced symmetry compared to the 2,5-isomer .

- The 3,5-dichloro derivative (unlisted CAS) is hypothesized to exhibit even higher XLogP3 (~4.5) due to its symmetrical substitution pattern, which enhances hydrophobic interactions .

Fluorination and Ester Group Modifications

Replacement of fluorine atoms or the ester group alters reactivity and metabolic stability:

Key Findings :

- The thiazole-containing analog (CAS 2490404-03-8) was discontinued, likely due to synthetic challenges or poor pharmacokinetic profiles compared to phenyl-substituted derivatives .

- Trifluoromethyl-substituted analogs (e.g., C₁₂H₁₁F₈O₂) show enhanced electron-withdrawing effects, making them suitable for enantioselective radical reactions .

Biologische Aktivität

Ethyl 2-(2,5-dichlorophenyl)-2,2-difluoroacetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, mechanisms of action, and biological effects of this compound, supported by data tables and findings from relevant research studies.

Molecular Formula: C10H9Cl2F2O2

Molecular Weight: 234.09 g/mol

CAS Number: 1248075-48-0

The synthesis of this compound typically involves the esterification of 2-(2,5-dichlorophenyl)-2,2-difluoroacetic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. This reaction is usually performed under reflux conditions to ensure complete conversion to the ester form .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate the activity of these targets through binding interactions that lead to various biological responses. The exact pathways remain to be fully elucidated but are believed to involve:

- Enzyme Inhibition: Potential inhibition of enzymes involved in metabolic pathways.

- Receptor Modulation: Interaction with cellular receptors that could influence signaling pathways.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

- Antimicrobial Activity: Preliminary studies suggest that similar compounds exhibit antimicrobial properties against a range of pathogens .

- Anti-inflammatory Effects: Compounds structurally related to this compound have shown anti-inflammatory activity in various models .

- Cytotoxicity: Investigations into its cytotoxic effects have been conducted using different cancer cell lines. The compound's potential as an anticancer agent is currently under exploration.

Table 1: Summary of Biological Activities

| Activity Type | Findings | Reference |

|---|---|---|

| Antimicrobial | Exhibits activity against Gram-positive bacteria | |

| Anti-inflammatory | Reduces inflammation in animal models | |

| Cytotoxicity | Induces cell death in cancer cell lines |

Case Study: Antimicrobial Activity

In a study investigating the antimicrobial properties of related compounds, it was found that this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations ranging from 50 to 200 µg/mL. This suggests potential applications in developing new antimicrobial agents .

Q & A

Q. What are the optimal synthetic routes for Ethyl 2-(2,5-dichlorophenyl)-2,2-difluoroacetate?

The synthesis typically involves coupling ethyl bromodifluoroacetate with 2,5-dichlorophenylboronic acid using transition metal catalysts (e.g., iridium-based catalysts) under visible light irradiation. Key conditions include a dimethoxyethane solvent and temperatures between 60–80°C to enhance reaction efficiency and selectivity. This method, adapted from structurally analogous difluoroacetates, minimizes byproducts like hydrolyzed or oxidized derivatives .

Q. Which analytical techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹⁹F and ¹H) is critical for confirming fluorine and phenyl group positions. Mass spectrometry (MS) validates molecular weight (expected ~277.1 g/mol), while High-Performance Liquid Chromatography (HPLC) ensures purity (>95%). X-ray crystallography may resolve stereochemical ambiguities if crystalline derivatives are obtained .

Q. How should this compound be stored to maintain stability?

Store in sealed containers at 2–8°C, protected from moisture and light. Stability studies suggest degradation via hydrolysis of the ester group under humid conditions, necessitating inert atmospheres (e.g., nitrogen) for long-term storage .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the difluoroacetate moiety?

The electron-withdrawing fluorine atoms increase the electrophilicity of the adjacent carbonyl carbon, facilitating nucleophilic substitution. The 2,5-dichlorophenyl group stabilizes intermediates through resonance, while chlorine atoms act as leaving groups in cross-coupling reactions. Computational studies (DFT) could further elucidate transition states in these pathways .

Q. How can computational modeling optimize catalytic systems for its synthesis?

Density Functional Theory (DFT) can predict the efficacy of alternative catalysts (e.g., palladium or copper complexes) by analyzing ligand-catalyst interactions and energy barriers. Molecular docking studies may also identify biological targets (e.g., enzyme active sites) for activity predictions .

Q. How do substituent positions (2,5-dichloro vs. 2,4-dichloro) affect reactivity?

The 2,5-substitution pattern reduces steric hindrance compared to 2,4-dichloro analogs, enhancing reactivity in cross-coupling reactions. However, electronic effects from chlorine’s para position may alter resonance stabilization, impacting byproduct formation rates .

Q. What strategies mitigate byproduct formation during synthesis?

Optimizing reaction stoichiometry (e.g., excess boronic acid) and using scavengers (e.g., molecular sieves) can suppress hydrolysis. Gradient HPLC or column chromatography isolates the target compound from common byproducts like 2-(2,5-dichlorophenyl)-2,2-difluoroacetic acid .

Q. What biological activity hypotheses exist for this compound?

Structural analogs exhibit antimicrobial and anticancer properties via enzyme inhibition (e.g., kinases). Preliminary assays could test cytotoxicity against cancer cell lines (e.g., HeLa) and compare results to fluorinated pyrimidine derivatives .

Q. How can catalytic systems be improved for greener synthesis?

Exploring photoredox catalysis with cheaper metals (e.g., ruthenium) or enzyme-mediated reactions may reduce energy consumption. Solvent screening (e.g., bio-based solvents) could enhance sustainability without compromising yield .

Q. What safety protocols are recommended given its toxicity profile?

While specific toxicity data are limited, structurally related compounds are not FDA-approved and are prohibited in human/animal trials. Use PPE (gloves, goggles) and adhere to fume hood protocols. Acute toxicity assays in model organisms (e.g., zebrafish) are advised before large-scale use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.